Boc-D-beta-homolysine(Cbz)
Description
Significance of β-Homologous Amino Acids in Contemporary Peptide Chemistry
β-Homologous amino acids (β-hAAs) are a class of unnatural amino acids that contain an additional carbon atom in their backbone compared to their proteinogenic α-amino acid counterparts. researchgate.net This seemingly minor structural alteration has profound implications for the properties of peptides that incorporate them. The extended backbone of β-amino acids introduces greater conformational flexibility, which can be strategically utilized to design peptides with specific secondary structures. acs.orgnih.gov
One of the most significant advantages of incorporating β-amino acids into peptide sequences is the enhanced resistance to enzymatic degradation. acs.orgacs.org Proteases, the enzymes responsible for breaking down proteins and peptides, are highly specific for the α-peptide bonds found in natural peptides. The altered backbone of β-peptides makes them poor substrates for these enzymes, leading to a longer biological half-life, a crucial attribute for therapeutic peptides. acs.orgacs.org
Furthermore, the introduction of β-amino acids can modulate the biological activity of peptides. By altering the three-dimensional structure and the spatial orientation of side chains, β-amino acids can influence how a peptide interacts with its biological target, potentially leading to enhanced potency or altered selectivity. acs.orgnih.gov Researchers have successfully used β-amino acids to create mimics of natural peptide structures, such as helices and turns, which are often critical for biological function. acs.org
Role of Unnatural Amino Acids in the Design of Bioactive Peptides and Peptidomimetics
Unnatural amino acids, a broad category that includes β-amino acids, are indispensable tools in modern drug discovery. researchgate.net They offer a vast chemical space beyond the 20 proteinogenic amino acids, enabling the design of peptides and peptidomimetics with improved pharmacological properties. nih.govresearchgate.net Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and therapeutic efficacy. wikipedia.orgnih.gov
The incorporation of unnatural amino acids can address several limitations of natural peptides as drug candidates, including their rapid degradation, poor oral bioavailability, and potential for immunogenicity. researchgate.netnih.gov By strategically replacing natural amino acids with their unnatural counterparts, chemists can fine-tune the physicochemical properties of a peptide, such as its polarity, lipophilicity, and charge, to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Moreover, unnatural amino acids can introduce novel functionalities into peptides. For instance, they can be used to create cyclic peptides, which often exhibit increased stability and receptor affinity compared to their linear counterparts. wikipedia.org They can also be employed to introduce specific pharmacophores or to constrain the peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for a particular target. nih.govplos.org
Overview of N-Terminal and Side-Chain Protecting Groups in β-Amino Acid Synthesis
The synthesis of peptides, including those containing β-amino acids, is a complex process that requires the use of protecting groups to prevent unwanted side reactions. wikipedia.orgnih.gov Protecting groups are temporary modifications to reactive functional groups, such as the amino and carboxyl groups of amino acids, as well as any reactive moieties in the side chains. nih.govbiosynth.com
In the context of Nα-Boc-Nε-Cbz-D-β-Homolysine, two key protecting groups are utilized: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.
Boc (tert-butyloxycarbonyl) group: This group is commonly used to protect the α-amino group (Nα) of an amino acid. wikipedia.orgpeptide.com The Boc group is stable under a variety of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). wikipedia.org This "acid-labile" nature makes it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). wikipedia.org
Cbz (benzyloxycarbonyl) group: The Cbz group is frequently employed to protect the side-chain amino group (Nε) of lysine (B10760008) and its homologs. peptide.comchemicalbook.com It is stable to the acidic conditions used to remove the Boc group, providing orthogonality in protection schemes. The Cbz group is typically removed by catalytic hydrogenation. ug.edu.pl
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30N2O6 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
InChI Key |
MAHOLRAVFZCBFL-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Nα Boc Nε Cbz D β Homolysine
General Principles of β-Amino Acid Homologation from α-Amino Acid Precursors.nih.govacs.orgbeilstein-journals.org
The conversion of α-amino acids into their β-homologues is a fundamental strategy for creating non-natural peptide structures. organic-chemistry.org This one-carbon insertion into the amino acid backbone alters the molecule's conformational properties and can enhance resistance to metabolic degradation. organic-chemistry.org A prominent and historically significant method for this transformation is the Arndt-Eistert homologation. nih.govacs.orgbeilstein-journals.org This process, while effective, involves the use of diazomethane (B1218177), a reagent that requires careful handling due to its explosive and toxic nature. organic-chemistry.org
Arndt-Eistert Homologation and Wolff Rearrangement Protocols.organic-chemistry.org
The Arndt-Eistert synthesis commences with the activation of an N-protected α-amino acid, typically as an acid chloride or a mixed anhydride (B1165640). organic-chemistry.org This activated species then reacts with diazomethane to generate an α-diazoketone intermediate. organic-chemistry.org The crucial step in this sequence is the Wolff rearrangement of the α-diazoketone, which can be induced thermally, photochemically, or through catalysis, often with silver(I) salts like silver benzoate. organic-chemistry.orgorganic-chemistry.org The rearrangement produces a ketene, which is subsequently trapped by a nucleophile. organic-chemistry.org When water is used as the nucleophile, a β-amino acid is formed. The use of alcohols or amines as nucleophiles yields the corresponding esters or amides. organic-chemistry.org Recent advancements have focused on improving the safety and efficiency of this process, including the use of flow reactors for the generation and reaction of diazomethane, which mitigates the risks associated with its accumulation. chemrxiv.org
Enantioselective Synthetic Approaches to D-β-Homolysine Derivatives.core.ac.ukwiley.com
Ensuring the correct stereochemistry at the β-carbon is paramount in the synthesis of D-β-homolysine derivatives. Enantioselective methods are crucial for producing optically pure compounds, which are essential for their intended biological applications. wiley.comhilarispublisher.com One established route to enantiomerically pure β-amino acids starts from the corresponding α-amino acids, preserving the original stereocenter. beilstein-journals.org For instance, D-ornithine can be used as a precursor to synthesize D-β-lysine through the Arndt-Eistert homologation sequence. nih.gov
Other enantioselective strategies include the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a powerful method for creating chiral β-amino acid derivatives. hilarispublisher.comnih.gov The use of chiral ligands in copper-catalyzed hydroamination reactions, for example, can control the regioselectivity of the addition to favor the formation of the desired β-amino product with high enantioselectivity. nih.gov
Orthogonal Protecting Group Strategies for Nα-Boc and Nε-Cbz Installation.nih.govbeilstein-journals.orgrsc.org
The differential protection of the α- and ε-amino groups of lysine (B10760008) is a critical challenge in peptide synthesis. acs.org An orthogonal protection strategy, where one protecting group can be removed selectively in the presence of the other, is essential for the controlled, stepwise assembly of peptides. organic-chemistry.org The combination of the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for the ε-amino side chain is a classic and effective orthogonal pair. masterorganicchemistry.compeptide.com
Selection and Application of Boc and Cbz Protecting Groups.organic-chemistry.orgmasterorganicchemistry.com
The tert-butyloxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. masterorganicchemistry.com It is stable to a wide range of reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comhighfine.com The benzyloxycarbonyl (Cbz) group, on the other hand, is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to the acidic conditions used for Boc removal. masterorganicchemistry.com Its removal is most commonly achieved through catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the α-amino group for peptide bond formation while the ε-amino group remains protected. masterorganicchemistry.com
Regioselective Protection of Lysine Side Chain.nih.govrsc.orgresearchgate.net
Achieving regioselective protection of the ε-amino group of lysine can be challenging. acs.org One approach involves the use of copper complexes to temporarily block the α-amino and carboxyl groups, allowing for the selective acylation of the ε-amino group. acs.org More recently, enzyme-mimicking supramolecular systems have been developed to achieve high regioselectivity. For example, cyclodextrins have been shown to act as hosts that orient the lysine molecule in such a way that the ε-amino group is preferentially exposed for reaction with Cbz-Cl, leading to high yields of the Nε-Cbz protected lysine. nih.govresearchgate.net Enzymatic methods using proteases have also been explored to catalyze the regioselective protection of lysine's amino groups. tandfonline.com
Chemical and Enzymatic Deprotection Methods for Carbamate (B1207046) Functionalities.masterorganicchemistry.comgoogle.com
The removal of the Boc and Cbz protecting groups is a critical final step or an intermediate step in a larger synthetic sequence. The choice of deprotection method depends on the stability of other functional groups present in the molecule.
Chemical Deprotection: The Boc group is most commonly removed using strong acids. masterorganicchemistry.com A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is highly effective. masterorganicchemistry.com Alternatively, milder acidic conditions or the use of Lewis acids such as iron(III) chloride can also be employed, which can be advantageous when other acid-sensitive groups are present. csic.es
The Cbz group is typically cleaved by catalytic hydrogenolysis, using a palladium catalyst (Pd/C) and a hydrogen source. masterorganicchemistry.comorganic-chemistry.org This method is generally clean and efficient. However, it is not compatible with molecules containing other reducible functional groups. In such cases, strong acids like HBr in acetic acid can be used, although these conditions are harsher. highfine.com
Enzymatic Deprotection: Enzymatic methods for the deprotection of carbamates offer a milder and often more selective alternative to chemical methods. google.comacs.org Certain enzymes can specifically hydrolyze the carbamate bond under neutral pH and room temperature conditions. google.com For example, specific enzymes have been identified that can deprotect N-Cbz protected amino acids. google.com This approach is particularly useful when dealing with sensitive substrates that cannot tolerate the harsh conditions of chemical deprotection methods. google.com Research in this area continues to expand the scope and applicability of biocatalysts in peptide chemistry. researchgate.net
Hydrogenolysis and Nucleophilic Deprotection of Cbz Groups
The benzyloxycarbonyl (Cbz) group is characteristically labile to reductive cleavage, most commonly through catalytic hydrogenolysis. highfine.com This method allows for the selective deprotection of the ε-amino group of Nα-Boc-Nε-Cbz-D-β-homolysine, as the Boc group is stable under these conditions. highfine.com
Catalytic hydrogenolysis involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. total-synthesis.com The reaction proceeds by cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com While molecular hydrogen (H₂) is a common hydrogen source, transfer hydrogenolysis using donors like ammonium (B1175870) formate (B1220265) (HCONH₄) or formic acid offers a practical alternative that does not require specialized high-pressure hydrogenation equipment. highfine.comnih.gov Research on DNA-conjugated substrates demonstrated that the hydrogenolysis of a Cbz-protected amine using Pd/C and ammonium formate proceeds with high efficiency, leaving a Boc group on the same molecule fully intact. nih.gov This showcases the high selectivity of the method. nih.gov
Table 1: Representative Conditions for Cbz Deprotection via Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Result |
|---|---|---|---|---|
| Pd/C | H₂ (gas) | Methanol (MeOH) or Ethyl Acetate (EtOAc) | Room Temperature, 1 atm H₂ | Selective cleavage of Cbz group. total-synthesis.commasterorganicchemistry.com |
An alternative to hydrogenolysis is nucleophilic deprotection, which is particularly useful for substrates containing functionalities that are sensitive to reduction, such as alkenes or alkynes. organic-chemistry.org A reported method involves treating the Cbz-protected amine with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. organic-chemistry.org This protocol provides a non-reductive pathway for Cbz removal.
Table 2: Example Conditions for Nucleophilic Cbz Deprotection
| Reagent | Base | Solvent | Temperature | Notes |
|---|
Acid-Labile Deprotection of Boc Groups
The tert-butyloxycarbonyl (Boc) group is defined by its stability to a wide range of chemical conditions, including catalytic hydrogenolysis and basic conditions, but its susceptibility to acidolysis. nih.govmasterorganicchemistry.com This property allows for the selective deprotection of the α-amino group of Nα-Boc-Nε-Cbz-D-β-homolysine, as the Cbz group is generally stable to the acidic conditions used for Boc removal. total-synthesis.com
The standard procedure for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often used neat or as a solution in a chlorinated solvent like dichloromethane (CH₂Cl₂). highfine.commasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene (B52900) gas and leaves behind a carbamic acid that spontaneously decarboxylates to yield the free amine. highfine.commasterorganicchemistry.com This method has been successfully applied in the solid-phase synthesis of β-tripeptides containing β-homolysine, where Boc groups were cleaved with a TFA solution without affecting other protecting groups like Cbz and Fmoc. beilstein-journals.org
While TFA is highly effective, other acidic systems can also be employed. These include hydrogen chloride (HCl) in organic solvents like dioxane or ethyl acetate, as well as various Lewis acids. nih.gov Recent studies have focused on developing milder, more selective methods. For instance, iron(III) chloride (FeCl₃) has been shown to be a sustainable and efficient catalyst for the selective cleavage of the N-Boc group in the presence of an N-Cbz group. csic.es Similarly, bismuth(III) chloride (BiCl₃) has been used for the selective deprotection of N-Boc groups under mild conditions, preserving acid-labile functionalities. researchgate.net
Table 3: Representative Conditions for Acid-Labile Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature, 1:1 v/v solution | Standard, highly efficient method. highfine.combeilstein-journals.org |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature, ~4M solution | Common alternative to TFA. nih.gov |
| Iron(III) Chloride (FeCl₃) | Acetonitrile/Methanol | Room Temperature, catalytic amounts | Sustainable method, selective over Cbz. csic.es |
Utilization of Nα Boc Nε Cbz D β Homolysine As a Building Block in Peptide Synthesis
Incorporation into Oligo-β-Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides in a stepwise manner on a solid support. The use of Nα-Boc-Nε-Cbz-D-β-homolysine in SPPS enables the creation of oligo-β-peptides, which are oligomers composed of β-amino acid residues. nih.gov These β-peptides often exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts. beilstein-journals.orgresearchgate.net
The SPPS process generally involves attaching the first amino acid to a resin, followed by cycles of deprotection of the Nα-terminus and coupling of the next Nα-protected amino acid until the desired sequence is achieved. iris-biotech.de The orthogonal protection scheme of Nα-Boc-Nε-Cbz-D-β-homolysine is particularly advantageous in this context. The Boc group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the α-amine for subsequent coupling, while the Cbz group on the side chain remains intact. iris-biotech.denih.gov This allows for the specific modification of the side chain at a later stage if required.
Strategies for Coupling β-Amino Acid Monomers
The coupling of β-amino acid monomers in SPPS can be more challenging than that of α-amino acids due to steric hindrance and different reactivity. rsc.orgnih.gov Several coupling reagents have been developed to facilitate efficient amide bond formation. These reagents activate the carboxylic acid group of the incoming amino acid, making it more susceptible to nucleophilic attack by the free amine of the resin-bound peptide.
Commonly used coupling reagents are categorized as phosphonium (B103445) or aminium (uronium) salts. sigmaaldrich.com Examples include:
Phosphonium salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP. nih.govsigmaaldrich.com
Aminium/Uronium salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU. sigmaaldrich.com
Studies have shown that for "hard-to-couple" residues like β-amino acids, the choice of coupling reagent and reaction conditions is critical. rsc.orgnih.gov For instance, the PyBOP/DIEA (N,N-Diisopropylethylamine) system has been found to be effective for coupling β-amino acids, minimizing side reactions like racemization. nih.gov The stability of the activated ester intermediate is also a key factor; β-amino acids tend to form more stable active esters compared to many α-amino acids, which can be advantageous for achieving good coupling efficiency. rsc.org
| Coupling Reagent Class | Examples | Characteristics |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings; can be used in excess to drive reactions to completion. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Generate highly reactive activated esters; solutions are generally stable, making them suitable for automated synthesizers. sigmaaldrich.com |
Synthesis of Poly(β-peptides) from β-Amino Acid N-Carboxyanhydrides (β-NCAs)
Poly(β-peptides) are polymers derived from β-amino acids. A powerful method for their synthesis is the ring-opening polymerization (ROP) of β-amino acid N-carboxyanhydrides (β-NCAs). acs.orgillinois.edu This method allows for the production of high-molecular-weight polypeptides. illinois.edu
Cyclization of N-Protected β-Amino Acids to β-NCAs
The synthesis of β-NCAs involves the cyclization of an N-protected β-amino acid. illinois.edunih.gov Nα-Boc or Nα-Cbz protected β-amino acids can be used as precursors. illinois.edu A common method for this cyclization utilizes phosphorus tribromide (PBr₃). illinois.edunih.gov The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then undergoes intramolecular cyclization to form the five-membered β-NCA ring. Other reagents like oxalyl bromide have also been shown to be effective. illinois.edu The purity of the resulting β-NCA is crucial for successful polymerization, as impurities can interfere with the polymerization process. illinois.edu
Recent advancements have focused on developing safer and more efficient methods for NCA synthesis, avoiding highly toxic reagents like phosgene. rsc.org One such method employs propylene (B89431) oxide or epichlorohydrin (B41342) as a scavenger for hydrogen chloride, which can otherwise cause decomposition of the NCA. chemrxiv.org
| Starting Material | Cyclizing Agent | Key Features |
| Nβ-Boc or Nβ-Cbz β-amino acids | Phosphorus tribromide (PBr₃) | A general method for synthesizing optically active β-NCAs. illinois.edunih.gov |
| Nβ-Boc or Nβ-Cbz β-amino acids | Oxalyl bromide | Also effective for β-NCA synthesis. illinois.edu |
| Amino acids and CO₂ | n-Propylphosphonic anhydride (B1165640) (T3P) | A milder, phosgene-free method for NCA synthesis. rsc.org |
Ring-Opening Polymerization of β-NCAs
Once the β-NCA is synthesized, it can undergo ring-opening polymerization (ROP) to form a poly(β-peptide). acs.orgillinois.edu The polymerization is typically initiated by a nucleophile, such as a primary amine, or a base. illinois.edu The mechanism of polymerization can vary depending on the initiator and reaction conditions.
Two primary mechanisms are the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.edumpg.de
Normal Amine Mechanism (NAM): The initiator (e.g., a primary amine) attacks the C5 carbonyl of the NCA, leading to ring opening and the formation of a growing polymer chain with an amine terminus. This process is a chain-growth mechanism. rsc.orgresearchgate.net
Activated Monomer Mechanism (AMM): A strong base deprotonates the NCA, making it nucleophilic. This activated monomer then attacks another NCA molecule to initiate polymerization. This can lead to a more complex polymerization process, sometimes involving step-growth characteristics. rsc.orgnih.gov
The choice of initiator allows for control over the polymerization and the resulting polymer's properties. For instance, initiating with sodium tert-butoxide (NaOtBu) or specific metal-amido complexes can lead to the formation of optically active poly(β-peptides) that can adopt stable helical conformations in solution. acs.org For example, poly(Nε-carbobenzyloxy-β-L-homolysine) has been shown to form a helical structure. acs.org
Construction of Cyclic β-Peptide Scaffolds
Cyclic peptides are of great interest due to their conformationally constrained structures and enhanced stability. beilstein-journals.orgresearchgate.net Nα-Boc-Nε-Cbz-D-β-homolysine can be a key component in the construction of cyclic β-peptide scaffolds, which can serve as templates for presenting functional groups in a defined three-dimensional arrangement. beilstein-journals.orgnih.gov
Trifunctional Cyclic β-Tripeptide Design
A notable application is the design of trifunctional cyclic β-tripeptides. beilstein-journals.orgnih.gov In this design, three β-homolysine residues, each with different orthogonal protecting groups on their side chains, can be assembled into a cyclic structure. For instance, a scaffold can be built using β-homolysine residues protected with Fmoc (fluorenylmethyloxycarbonyl), Cbz, and other suitable groups. beilstein-journals.org
The synthesis can be performed on a solid support. beilstein-journals.orgnih.gov After the linear tripeptide is assembled, it is cleaved from the resin in a manner that facilitates simultaneous cyclization. An aryl hydrazide linker, which is cleavable by oxidation, is one strategy to achieve this on-resin cyclization. beilstein-journals.orgnih.gov The resulting cyclic β-tripeptide scaffold possesses three side chains that can be deprotected and functionalized orthogonally. beilstein-journals.org This allows for the attachment of up to three different molecules, such as fluorescent labels or other peptide fragments, creating a template-assembled synthetic protein (TASP). beilstein-journals.orgresearchgate.netnih.gov These structures are valuable for applications in biomaterials and molecular recognition due to their defined conformation and stability. researchgate.net
On-Resin Cyclization Methodologies
The incorporation of Nα-Boc-Nε-Cbz-D-β-Homolysine into peptide sequences is particularly valuable for the synthesis of cyclic peptides through on-resin methodologies. On-resin cyclization is a powerful strategy in solid-phase peptide synthesis (SPPS) that often enhances the efficiency of macrocycle formation. By anchoring the linear peptide to a solid support, the reaction can be performed under "pseudo-dilution" conditions. This environment favors the desired intramolecular cyclization by minimizing competing intermolecular reactions, such as dimerization or oligomerization, which can plague solution-phase cyclizations. wikipedia.orgfishersci.com
The orthogonal protecting group strategy of Nα-Boc-Nε-Cbz-D-β-Homolysine is well-suited for on-resin cyclization. The acid-labile Nα-Boc group is used for temporary protection during the stepwise assembly of the peptide chain. Following the final Nα-deprotection step, the liberated N-terminal amine is positioned to react with the C-terminus, which is activated while still attached to the resin. Concurrently, the robust Nε-Cbz group on the β-homolysine side chain remains intact, ensuring that the side-chain amine does not interfere with the head-to-tail cyclization of the peptide backbone. wikipedia.orgtcichemicals.com
Research Findings: Cyclization via an Aryl Hydrazide Linker
A notable application of this building block is in the on-resin synthesis of cyclic β-tripeptides. Research has demonstrated an effective method utilizing an oxidation-labile aryl hydrazide linker. wikipedia.orgtcichemicals.comosti.gov This "safety-catch" linker is stable throughout the Boc-based SPPS but can be activated for cleavage under mild oxidative conditions. researchgate.netnih.govmdpi.com
In one such synthesis, a linear tripeptide containing Boc-β³-HLys(Cbz)-OH was assembled on a 4-Fmoc-hydrazinobenzoyl AM NovaGel resin. Standard Boc-SPPS protocols were employed for coupling the β-amino acids. wikipedia.orgtcichemicals.com After assembling the full-length linear peptide and removing the final N-terminal Boc group with trifluoroacetic acid (TFA), the on-resin cyclization was initiated. The aryl hydrazide linker was oxidized, creating a reactive acyl diazene (B1210634) intermediate. wikipedia.orgresearchgate.net This intermediate was then susceptible to nucleophilic attack by the deprotected N-terminal amino group of the peptide. This single step resulted in both the cyclization of the peptide and its cleavage from the solid support. wikipedia.orgtcichemicals.com This approach is highly efficient as it combines cyclization and cleavage, simplifying purification, which in some cases only requires precipitation and recrystallization. wikipedia.org
The table below summarizes the key reagents and conditions used in a representative synthesis of a cyclic β-tripeptide incorporating a protected β-homolysine. tcichemicals.com
| Process Step | Reagents and Conditions | Purpose |
| Amino Acid Coupling | β-amino acid (5.0 equiv), HBTU (4.5 equiv), HOBt (5.0 equiv), DIEA (10.0 equiv) in DMF | To form the amide bond between the incoming amino acid and the resin-bound peptide chain. |
| Nα-Boc Deprotection | TFA/m-cresol (95:5 v/v) | To remove the temporary Boc protecting group from the N-terminus, preparing it for the next coupling step or final cyclization. |
| Cyclization & Cleavage | Oxidation of aryl hydrazide linker followed by intramolecular nucleophilic attack | To activate the C-terminus and facilitate head-to-tail cyclization, simultaneously releasing the cyclic peptide from the resin. |
This interactive table summarizes the standard Boc-SPPS conditions for incorporating β-amino acids and the subsequent on-resin cyclization process.
Factors Influencing Cyclization Efficiency
Conformational Analysis of β Peptides Incorporating β Homolysine Residues
Investigation of Secondary Structures in Poly(β-Homolysine) and Protected Analogues
β-Peptides are known to form stable secondary structures, such as helices and turns, even in short chain lengths of just four to six residues. scirp.orgethz.ch This stability, which surpasses that of many α-peptides, makes them excellent candidates for developing novel biomaterials and therapeutic agents. scirp.org The investigation into polymers of β-homolysine and its protected forms provides insight into the fundamental principles of β-peptide folding.
While extensive research has been conducted on the α-amino acid counterpart, poly(L-lysine), which undergoes transitions between random coil, α-helix, and β-sheet conformations depending on pH and temperature nih.govnih.gov, studies on poly(β-homolysine) are less common. However, the principles of helix formation in related β-peptides are well-established. The most prevalent helical structure in β-peptides is the 14-helix, characterized by hydrogen bonds between the amide at position i and the carbonyl group at position i-2, forming a 14-membered ring. scirp.org
Studies on Poly(ε-carbobenzyloxy-L-lysine), the α-peptide analogue, have detailed its helix-coil transition in solution, providing a model for understanding how protected lysine-like side chains influence helical stability. nih.gov For β-peptides, the incorporation of residues like β³-homovaline and β³-homoisoleucine has been shown to significantly stabilize the 14-helix structure. nih.gov It is inferred that polymers of Nξ-carbobenzyloxy-β-homolysine would similarly adopt stable helical conformations in solution, driven by the regular hydrogen-bonding pattern of the β-peptide backbone.
Side-chain protecting groups play a critical role in determining the conformational preferences of peptides. The size, polarity, and chemical nature of these groups can influence peptide chain solvation and steric interactions, thereby affecting secondary structure formation. researchgate.netunifesp.br Research on β³-peptides has shown that the stability of the 14-helix is highly dependent on the side-chain structure. nih.gov
For instance, bulky side chains can either stabilize or destabilize helical structures. While large aromatic side chains like those of β³-homophenylalanine and β³-homotryptophan are generally well-tolerated within a 14-helix, their position within the peptide sequence can modulate their effect. nih.gov In the context of Boc-D-beta-homolysine(Cbz), the Nξ-carbobenzyloxy (Cbz or Z) group is a bulky aromatic moiety. Its presence is expected to influence the conformational landscape of peptides incorporating this residue. Studies on solid-phase peptide synthesis (SPPS) have shown that large protecting groups can induce significant peptide chain immobilization. researchgate.netunifesp.br This suggests that the Cbz group on the β-homolysine side chain could restrict conformational freedom, potentially favoring specific secondary structures.
| β³-Amino Acid Side Chain | Effect on 14-Helix Stability | Observed Change in Mean Residue Ellipticity | Reference |
|---|---|---|---|
| iso-propyl (β³-homovaline) | Stabilizing | Increase of 31% to 44% | nih.gov |
| iso-butyl (β³-homoisoleucine) | Stabilizing | Increase of 31% to 44% | nih.gov |
| benzyl (B1604629) (β³-homophenylalanine) | Neutral to slightly destabilizing | Up to 10% destabilization | nih.gov |
| methyl-indole (β³-homotryptophan) | Neutral to slightly destabilizing | Up to 17% destabilization | nih.gov |
Spectroscopic Characterization of β-Peptide Conformations
Spectroscopic techniques are indispensable for elucidating the three-dimensional structures of peptides in solution. acs.org Among these, Circular Dichroism (CD) spectroscopy is particularly powerful for analyzing the secondary structure content of peptides. rsc.org
CD spectroscopy is a primary method for monitoring the formation of helical structures in peptides. uni-lj.sinih.govacs.org The 14-helix of β-peptides has a characteristic CD signature, which is a strong minimum around 214 nm. nih.gov This distinct signal allows for the quantitative estimation of helicity in β-peptides containing residues like β-homolysine.
Interestingly, higher-order structures, such as the self-assembly of β-peptides into helix bundles, can be detected by a shift in the CD spectrum. The formation of a 14-helix bundle is associated with the appearance of a new minimum around 205 nm. nih.gov This spectroscopic shift provides a convenient tool for screening β-peptides that are designed to form specific tertiary or quaternary structures. Therefore, CD spectroscopy is essential for confirming the adoption of a 14-helix by peptides incorporating Boc-D-beta-homolysine(Cbz) and for detecting any subsequent self-assembly.
| β-Peptide Structure | Characteristic CD Signal | Reference |
|---|---|---|
| Monomeric 14-Helix | Strong minimum at ~214 nm | nih.gov |
| 14-Helix Bundle (Self-Assembled) | Distinct minimum at ~205 nm | nih.gov |
Computational Approaches to Conformational Landscape Exploration
Computational modeling provides atomic-level insights into the structure, dynamics, and energy landscapes of β-peptides. scirp.org These methods complement experimental techniques by offering a detailed picture of the conformational possibilities available to a peptide. nih.gov
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nhr4ces.de By simulating the motions of atoms and molecules, MD can explore the conformational landscape of β-peptides and identify stable secondary structures. nih.govsemanticscholar.org For β-peptides, MD simulations can predict the stability of different helical forms, investigate the influence of solvent, and clarify the role of specific side-chain interactions. nih.govnih.govkoreascience.kr
For peptides containing β-homolysine, MD simulations can be employed to:
Predict Secondary Structure: Determine the propensity of the peptide to form a 14-helix or other defined structures like β-turns. semanticscholar.org
Analyze Side-Chain Dynamics: Investigate the conformational freedom of the lysine (B10760008) side chain and its Cbz protecting group and how they interact with the peptide backbone and solvent.
Simulate Self-Assembly: Model the process of helix-bundle formation or other aggregation phenomena. nhr4ces.de
Docking studies, another computational approach, can be used to predict how these structured β-peptides might interact with biological targets such as proteins, further highlighting their potential in rational drug design. ethz.ch The reliability of these computational studies is highly dependent on the force fields and sampling methods used in the calculations. nih.gov
Comparative Analysis of Conformational Features with α-Peptides
The incorporation of β-homolysine into β-peptides results in distinct conformational characteristics when compared to their α-peptide counterparts containing α-lysine. The fundamental difference arises from the additional methylene (B1212753) group in the backbone of β-amino acids, which imparts greater conformational flexibility. Despite this, β-peptides are known to fold into stable, well-defined secondary structures, with the 14-helix being a particularly prevalent motif for β³-peptides. This section provides a comparative analysis of the key conformational features of β-peptides incorporating β-homolysine residues and α-peptides.
The primary structure of an α-peptide is composed of α-amino acids, which have their side chains attached to the α-carbon. In contrast, β-peptides are composed of β-amino acids, where the side chain is attached to the β-carbon. This seemingly small difference in the backbone structure leads to significant variations in the resulting secondary structures.
Helical Structures: α-Helix vs. 14-Helix
A common point of comparison is the α-helix in α-peptides and the 14-helix in β-peptides. Poly(L-lysine), for instance, is known to adopt an α-helical conformation under conditions of high pH. nih.gov Similarly, β-peptides containing β-homolysine have been shown to favor a 14-helical structure. The defining features of these two helical structures are summarized in the table below.
| Parameter | α-Helix (α-Peptide) | 14-Helix (β-Peptide) |
|---|---|---|
| Residues per Turn | 3.6 | ~3.0 - 3.25 |
| Rise per Residue | 1.5 Å | Not consistently reported |
| Pitch | 5.4 Å | ~5.0 Å |
| Hydrogen Bonding Pattern | i → i+4 | i → i+2 |
| Handedness | Primarily right-handed for L-amino acids | Can be right- or left-handed depending on chirality of β-amino acids |
The α-helix is a tightly coiled structure stabilized by hydrogen bonds between the carbonyl oxygen of one residue (i) and the amide hydrogen of the residue four positions ahead in the sequence (i+4). youtube.com This results in a helical structure with approximately 3.6 residues per turn and a pitch of 5.4 Å. youtube.com
In contrast, the 14-helix, commonly observed in β-peptides, is formed by hydrogen bonds between the carbonyl oxygen of residue (i) and the amide hydrogen of the residue two positions ahead (i+2). This leads to a wider, more elongated helix with roughly 3 to 3.25 residues per turn and a pitch of about 5.0 Å.
Backbone Dihedral Angles
The conformational differences are also evident in the backbone dihedral angles. In α-peptides, the backbone conformation is defined by two dihedral angles, phi (Φ) and psi (Ψ). For a typical right-handed α-helix, these angles are approximately -57° and -47°, respectively.
β-Peptides have an additional rotatable bond in their backbone, leading to three defining dihedral angles: phi (Φ), theta (θ), and psi (Ψ). The preferred values for these angles in a 14-helix can vary, but representative values have been reported.
| Peptide Type | Dihedral Angle | Typical Value (degrees) |
|---|---|---|
| α-Peptide (α-Helix) | Φ (Phi) | ~ -57 |
| Ψ (Psi) | ~ -47 | |
| β-Peptide (14-Helix) | Φ (Phi) | -100 to -120 |
| θ (Theta) | 80 to 100 | |
| Ψ (Psi) | -90 to -110 |
Hydrogen Bonding
The hydrogen bonding patterns not only define the helical structures but also differ in their geometry. Studies comparing α-helical α-peptides and 3₁₄-helical β-peptides (a common form of 14-helix) have shown variations in hydrogen bond distances. The table below presents data from a molecular dynamics simulation study on poly-alanine peptides, which illustrates the general differences.
| Peptide Type | Hydrogen Bond Pair (Residue Numbers) | H-O Distance (nm) |
|---|---|---|
| α-Peptide (α-Helix) | 5-1 | 0.219 |
| 6-2 | 0.199 | |
| 7-3 | 0.206 | |
| 8-4 | 0.202 | |
| β-Peptide (3₁₄-Helix) | 1-3 | 0.196 |
| 2-4 | 0.191 | |
| 3-5 | 0.223 | |
| 4-6 | 0.222 |
These data suggest that the hydrogen bond distances in the 3₁₄-helix of β-peptides can be slightly shorter or longer than those in the α-helix of α-peptides, reflecting the different geometric constraints of the two backbone structures.
Advanced Research Applications: Peptidomimetics and Foldamers
Design and Development of β-Peptidic Peptidomimetics
Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved characteristics such as stability and bioavailability. researchgate.netmdpi.com The incorporation of β-amino acids, like Boc-D-beta-homolysine(Cbz), is a key strategy in the creation of these synthetic analogues. researchgate.net
A significant drawback of natural peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govacs.org The introduction of β-amino acids into a peptide sequence fundamentally alters the backbone structure, rendering it unrecognizable to many proteolytic enzymes. researchgate.netnih.gov This modification is a cornerstone strategy for enhancing the metabolic stability of peptidomimetics. researchgate.netrsc.org
Several approaches are employed to improve the bioavailability of peptide-based drugs, which is often limited by poor absorption and degradation. researchgate.netnih.gov Chemical modifications are a primary strategy. researchgate.netrsc.org These include:
Cyclization: Linking the ends of a peptide chain can enhance stability and create a more defined conformation. nih.govresearchgate.netresearchgate.net
N-methylation: Modifying the peptide backbone by adding methyl groups can increase cell permeability and protease resistance. tandfonline.com
Glycosylation: The attachment of sugar moieties can improve solubility, metabolic stability, and transport across biological membranes. rsc.orgtandfonline.com
Lipidation: The addition of fatty acid chains can enhance interaction with cell membranes. rsc.org
Formulation Strategies: The use of nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), can protect peptides from degradation and improve their delivery. frontiersin.org Permeation enhancers can also be co-formulated to increase absorption. tandfonline.com
The incorporation of β-amino acids, such as in α/β-peptides, has been shown to significantly increase resistance to enzymatic degradation. rsc.orgrsc.org For instance, α/β/γ-peptidomimetics have demonstrated a dramatic increase in half-life compared to their natural α-peptide counterparts when exposed to proteases. rsc.org
| Strategy | Effect on Peptide Properties | Example |
| β-Amino Acid Incorporation | Increased resistance to proteolytic enzymes. | α/β-peptides show enhanced stability against proteases. rsc.orgrsc.org |
| Cyclization | Enhanced stability and defined conformation. nih.govresearchgate.net | Cyclic peptides often exhibit greater resistance to degradation. researchgate.net |
| Glycosylation | Improved solubility, stability, and absorption. rsc.org | Glycosylated peptides can have markedly improved oral bioavailability. rsc.org |
| Nanocarrier Formulation | Protection from degradation and enhanced delivery. frontiersin.org | Liposomes can encapsulate peptides, shielding them from enzymes. frontiersin.org |
Controlling the three-dimensional shape of a peptidomimetic is crucial for its biological activity. nih.govupc.edu Incorporating conformationally restricted amino acids is a powerful technique to achieve this. nih.govnih.gov β-amino acids, particularly cyclic variants, introduce rigidity into the peptide backbone, forcing it to adopt a specific, predictable conformation. nih.govkaist.ac.kr This is essential for designing molecules that can bind to specific biological targets with high affinity and selectivity. acs.org
The design of these constrained molecules often involves:
Backbone Modifications: Altering the peptide backbone, for instance by introducing β-amino acids, can stabilize specific secondary structures. mdpi.com
Cyclization: As mentioned, cyclization is a key method for rigidifying peptide structures. upc.edu
By using building blocks like Boc-D-beta-homolysine(Cbz), researchers can engineer peptidomimetics with defined shapes, which is a critical aspect of modern drug design. nih.govnih.gov
Integration into Foldamer Architectures
Foldamers are synthetic oligomers that mimic natural biopolymers by adopting well-defined, folded conformations. nih.gov β-peptides are among the most studied classes of foldamers, capable of forming stable secondary structures like helices. mdpi.com The predictable folding patterns of these molecules make them ideal scaffolds for a variety of applications. nih.govmdpi.com
The design of β-peptide foldamers relies on the selection of specific β-amino acid monomers to control the resulting secondary structure. mdpi.com These foldamers can then self-assemble into larger, hierarchical structures such as nanofibers, vesicles, and hydrogels. mdpi.comfrontiersin.org This self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. frontiersin.org
The structure of the β-amino acid building blocks is critical. For example:
The use of cyclic β-amino acids can induce rigid and well-defined helical structures. kaist.ac.kr
The sequence of amino acids can be designed to create amphiphilic molecules that drive self-assembly in aqueous environments. mdpi.com
The ability to control the self-assembly of β-peptide foldamers opens the door to creating novel nanomaterials with tailored properties for applications in areas like tissue engineering and drug delivery. frontiersin.org
| Foldamer Component | Resulting Structure/Property | Driving Force |
| Cyclic β-amino acids | Rigid, predictable helices (e.g., 12-helix). kaist.ac.kr | Intramolecular interactions due to ring constraints. kaist.ac.kr |
| Amphiphilic sequences | Self-assembly into bundles, fibrils, or vesicles. mdpi.comfrontiersin.org | Hydrophobic interactions, hydrogen bonding. frontiersin.org |
| Specific monomer patterns | Control over helix type (e.g., 14-helix). mdpi.com | Precise hydrogen bonding patterns. mdpi.com |
Foldamers can be designed to function as catalysts, mimicking the activity of natural enzymes. wisc.edu Helical β-peptide foldamers serve as excellent scaffolds for positioning catalytic functional groups in a precise three-dimensional arrangement. wisc.edu
β3-homolysine is a particularly useful residue in the design of catalytic foldamers. wisc.edumdpi.com Its side chain contains a primary amine that can act as a catalytic group, for example, in retro-aldol reactions. wisc.edubakerlab.org By incorporating β3-homolysine residues into a helical β-peptide, researchers can create a defined catalytic site. For instance, arranging multiple β3-homolysine residues along one face of a 14-helix creates a cluster of catalytic amines. mdpi.com
The self-assembly of these catalytic foldamers can further enhance their efficiency. When the helical peptides bundle together, it can increase the local concentration of catalytic groups and create a microenvironment that favors the chemical reaction, leading to significant rate enhancements. mdpi.com
Nα-Boc-Nε-Cbz-D-β-Homolysine as a Scaffold for Functional Molecule Development
The compound Nα-Boc-Nε-Cbz-D-β-homolysine is a highly versatile building block for constructing complex functional molecules. chemimpex.com The two protecting groups, Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are "orthogonal," meaning they can be removed selectively under different chemical conditions. This allows for precise, stepwise chemical modifications.
This orthogonal protection scheme is critical in peptide synthesis and the development of peptidomimetics. chemimpex.com For example, the Boc group on the α-amino group can be removed to allow for peptide chain elongation, while the Cbz group on the ε-amino group of the side chain remains intact. Subsequently, the Cbz group can be removed to allow for the attachment of other functional moieties to the side chain, such as fluorophores, targeting ligands, or catalytic groups. chemimpex.com This makes Boc-D-beta-homolysine(Cbz) an invaluable tool for creating sophisticated, multifunctional molecules for a wide range of research applications, from drug development to materials science. chemimpex.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
